molecular formula C13H9NOS2 B1330078 Rhodanine, 3-(1-naphthyl)- CAS No. 23517-78-4

Rhodanine, 3-(1-naphthyl)-

Cat. No. B1330078
CAS RN: 23517-78-4
M. Wt: 259.4 g/mol
InChI Key: SNQHTADDWORHGI-UHFFFAOYSA-N
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Description

Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes . Some of the properties of rhodanine such as antiviral, anticancer, antimicrobial, and drug discovery have recently been reported .


Synthesis Analysis

Rhodanines can be prepared by the reaction of carbon disulfide, ammonia, and chloroacetic acid . A series of novel rhodanine, its bioisosteres thiazolidinediones were synthesized by taking 4-fluoro and 3-chloro aniline as precursors and different aldehydes via Knoevenagel .


Molecular Structure Analysis

The rhodanine core is a well-known privileged heterocycle in medicinal chemistry. The rhodanines, as subtypes of thiazolidin-4-ones, show a broad spectrum of biological activity .


Chemical Reactions Analysis

Moorthy et al., have investigated 5-benzilidene-3-ethyl rhodamine (BTR-1)), 3-dimethyl-2-thio-hydantoin (ITH-1), 3-ethyl-2-thio-2,4-oxazolidinedione (ITO-1) and realized that all the mixtures instigated cytotoxicity in a time and concentration-dependent procedure with an IC50 value of <10 μM and affected cell division .

Scientific Research Applications

Antidiabetic Activity

Rhodanine derivatives are known to exhibit antidiabetic activities . They have been investigated for their behavior as bioactive compounds which are applied extensively in the pharmaceutical cases . For instance, they are known to exhibit antidiabetic activities and anti-inflammatory activities .

Anti-Inflammatory Activity

Rhodanine derivatives have been found to possess anti-inflammatory activities . They have been used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM) .

Anticancer Activity

Rhodanine derivatives, such as troglitazone, are found to have anticancer activity . These kinds of compounds suppress the growth of several cancer cells such as colon, breast, and prostate .

Antimicrobial Activity

Rhodanine derivatives have been found to possess various biological activities , such as antibacterial, antifungal, and anti-infective . They also exhibit antitubercular, anti–human immunodeficiency virus (HIV), and antimalarial activities .

Pesticidal Activity

Rhodanine derivatives have been found to possess pesticidal activity . This makes them useful in the agricultural sector for controlling pests.

Inhibition of Enzymatic Activity

Rhodanine derivatives have been found to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . This inhibition can help in controlling the migration and invasion of PRL-3 overexpressing colon cancer cells .

Inhibition of HCV NS3 Protease

Rhodanine derivatives are known to inhibit numerous targets such as HCV NS3 protease . This makes them potential candidates for the treatment of Hepatitis C .

Inhibition of PMT1 Manosyl Transferase and PRL-3 and JSP-1 Phosphatases

Rhodanine derivatives are known to inhibit PMT1 manosyl transferase, and PRL-3 and JSP-1 phosphatases . This inhibition can be useful in the treatment of various diseases .

Mechanism of Action

Target of Action

Rhodanine, 3-(1-naphthyl)-, is a derivative of rhodanine, a heterocyclic compound known for its diverse biological properties . The primary targets of Rhodanine, 3-(1-naphthyl)- are carbonic anhydrase II and IX . Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton . They play a crucial role in maintaining pH homeostasis .

Mode of Action

Rhodanine, 3-(1-naphthyl)- interacts with its targets, carbonic anhydrase II and IX, by inhibiting their activity . The inhibition of these enzymes disrupts the conversion of carbon dioxide to bicarbonate and proton, thereby affecting pH homeostasis . The mechanism of action of Rhodanine, 3-(1-naphthyl)- is further supported by molecular docking studies .

Biochemical Pathways

The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- affects the polyol pathway of glucose metabolism . This pathway is responsible for converting glucose to sorbitol in tissues independently of insulin . The inhibition of carbonic anhydrases disrupts this pathway, leading to potential therapeutic effects .

Pharmacokinetics

In silico assessment for pharmacokinetic properties of similar compounds has revealed candidates with good bioavailability, high tolerability with cell membranes, and positive drug-likeness values . These properties suggest that Rhodanine, 3-(1-naphthyl)- may have similar pharmacokinetic characteristics.

Result of Action

The inhibition of carbonic anhydrase II and IX by Rhodanine, 3-(1-naphthyl)- results in the disruption of pH homeostasis . This disruption can lead to various molecular and cellular effects, potentially contributing to the compound’s therapeutic effects .

Action Environment

The action of Rhodanine, 3-(1-naphthyl)- is likely influenced by various environmental factors. For instance, the crystal structures of similar compounds have shown that their action can be influenced by weak C–H···O and C–H···S contacts . These interactions could potentially influence the stability, efficacy, and action of Rhodanine, 3-(1-naphthyl)-.

Safety and Hazards

Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store under an inert atmosphere. Protect from moisture .

Future Directions

Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes. The aim of this paper is to analyze the features of rhodanine and its application in pharmacy and medicine . There is a significant increase in the use of rhodanine in medicine . The information contained in this review could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

properties

IUPAC Name

3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS2/c15-12-8-17-13(16)14(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQHTADDWORHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178108
Record name Rhodanine, 3-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23517-78-4
Record name 3-(1-Naphthalenyl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23517-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, 3-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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